N-(3,5-dichlorophenyl)benzenesulfonamide
Overview
Description
N-(3,5-Dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO2S. It is known for its role as a Dock5 inhibitor, which makes it significant in various biochemical and pharmacological studies . This compound is characterized by its bioavailability, non-toxicity, and ability to permeate cells, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
“N-(3,5-dichlorophenyl)benzenesulfonamide”, also known as C21, primarily targets the Rac protein . The Rac protein plays a crucial role in cell signaling and regulation of cell morphology .
Mode of Action
C21 acts as an inhibitor of Rac activation by Dock5 . Dock5 is a guanine nucleotide exchange factor that activates Rac. By inhibiting this activation, C21 can modulate the activity of Rac and its downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by C21 is the Rac-Dock5 signaling pathway . This pathway is involved in various cellular processes, including cell migration, cell cycle progression, and gene expression . The inhibition of Rac activation by C21 can therefore have wide-ranging effects on these processes .
Result of Action
The molecular and cellular effects of C21’s action primarily involve changes in cell signaling due to the inhibition of Rac activation . This can lead to alterations in cell morphology and function, potentially influencing various biological processes .
Biochemical Analysis
Biochemical Properties
N-(3,5-dichlorophenyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of Rac activation by Dock5 . Rac is a small GTPase that is involved in various cellular processes, including actin cytoskeleton organization, cell migration, and cell cycle progression. By inhibiting Rac activation, this compound can modulate these cellular processes. The compound interacts with Dock5, a guanine nucleotide exchange factor (GEF) that activates Rac, thereby preventing Rac from becoming active .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. By inhibiting Rac activation, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Rac can lead to changes in the actin cytoskeleton, which in turn affects cell shape, motility, and division. Additionally, this compound can impact gene expression by modulating signaling pathways that control transcription factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Dock5, which is responsible for activating Rac. By binding to Dock5, this compound inhibits its ability to activate Rac, thereby preventing Rac from exerting its effects on the cell. This inhibition can lead to changes in the actin cytoskeleton, cell migration, and other Rac-mediated processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit Rac activation without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, such as skin irritation, eye irritation, and respiratory irritation . It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions can provide insights into the compound’s efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s ability to inhibit Rac activation and exert its effects on cellular processes .
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3,5-Dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-Dichlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)benzenesulfonamide is unique due to its specific inhibition of Dock5 and its bioavailability. Similar compounds include:
N-Butyl-Benzenesulfonamide: Used in different industrial applications but lacks the specific Dock5 inhibition.
Clozapine N-oxide: Another benzenesulfonamide derivative used in pharmacological studies but with different targets and applications.
Deschloroclozapine: Similar in structure but used primarily in neuroscience research.
These comparisons highlight the unique biochemical properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZVAZQKOKXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407261 | |
Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54129-15-6 | |
Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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